(3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one
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Overview
Description
(3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. For example, carbonyl reductases have been used effectively for the biosynthesis of similar chiral intermediates .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts in combination with cofactor regeneration systems to reduce costs and improve yields. The use of whole-cell biotransformation processes, such as those involving Lactobacillus species, has also been explored for the efficient production of chiral compounds .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
(3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit or activate certain enzymes by mimicking the natural substrate or by binding to the active site .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of statin drugs.
tert-Butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate: Another chiral compound with similar stereochemistry and applications.
Uniqueness
(3R,5S)-3-Hydroxy-5-isobutylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the isobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other biologically active molecules .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3R,5S)-3-hydroxy-5-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-5(2)3-6-4-7(10)8(11)9-6/h5-7,10H,3-4H2,1-2H3,(H,9,11)/t6-,7+/m0/s1 |
InChI Key |
ITGYRYZLWKCITB-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C[C@H](C(=O)N1)O |
Canonical SMILES |
CC(C)CC1CC(C(=O)N1)O |
Origin of Product |
United States |
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